molecular formula C8H12O2 B8577173 2-Methylhept-4-ynoic acid

2-Methylhept-4-ynoic acid

Cat. No. B8577173
M. Wt: 140.18 g/mol
InChI Key: JRIIYTZWUDBBIA-UHFFFAOYSA-N
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Description

2-Methylhept-4-ynoic acid is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-methylhept-4-ynoic acid

InChI

InChI=1S/C8H12O2/c1-3-4-5-6-7(2)8(9)10/h7H,3,6H2,1-2H3,(H,9,10)

InChI Key

JRIIYTZWUDBBIA-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(S)-(+)-Dimethyl(3-methyl-2-oxooct-5-yn-1-yl)phosphonate was prepared by following the sequence of reaction steps described in Scheme 7a, 7f and Scheme 8, Step A. The intermediate 2-methylhept-4-ynoic acid was prepared according to a method described in WO 2011/003058 A1. (S)-(+)-Diethyl(3-methyl-2-oxooct-5-yn-1-yl)phosphonate was prepared according to the method described in the Journal of Medicinal Chemistry, 1986, 29(3), 313-315, except that 2,5-dioxopyrrolidin-1-yl 2-methylhept-4-ynoate (N-hydroxysuccinimide 2-methylhept-4-ynoate) was prepared as an activated acyl species (activated ester) instead of 2-methylhept-4-ynoyl chloride to make the intermediate diastereomeric pair N—((R)-2-hydroxy-1-phenylethyl)-2-methylhept-4-ynamide. The diastereomers were separated by silica gel chromatography and the desired diastereomer was manipulated as described to afford the title intermediate as a clear oil. The absolute stereochemistry of the title intermediate was proven by determination of its specific rotation. [α]Tλ=α/cl, [α]21.9D=+0.574/(0.025 g/1 mL×0.5)=+45.83° (c=1, CHCl3). Literature reported specific rotation from Liebigs Annalen der Chemie, 1989, 11, 1081-1083; [α]20D=+37.7° (c=1, CHCl3); chiral analytical HPLC (stationary phase: Chiralcel OJ-H normal phase 250×4.6 mm; mobile phase: 85:15 hexane/1-propanol; flow rate: 1 mL/min) retention time 6.4 min, 100% purity; TLC Rf 0.32 (solvent system: 4:1 v/v ethyl acetate-hexane); 1H-NMR (CDCl3) δ 3.76-3.80 (m, 6H), 3.11-3.29 (m, 2H), 2.86-2.95 (m, 1H), 2.36-2.44 (m, 1H), 2.26-2.33 (m, 1H), 2.09-2.16 (m, 2H), 1.16-1.20 (m, 3H), 1.06-1.11 (m, 3H); MS (ESI+) m/z 247 (M+1).
[Compound]
Name
7f
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
2011/003058 A1
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Reaction Step Two
Name
2,5-dioxopyrrolidin-1-yl 2-methylhept-4-ynoate
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Reaction Step Three
[Compound]
Name
acyl
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reactant
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[Compound]
Name
ester
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Four
Name
N—((R)-2-hydroxy-1-phenylethyl)-2-methylhept-4-ynamide
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0 (± 1) mol
Type
reactant
Reaction Step Five

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